N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide

Research Chemical Building Block Assay Interference

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide (CAS 428470-14-8, molecular weight 349.8 g/mol) is a diaryl sulfonamide containing a 4-chloro-3-(trifluoromethyl)aniline head group and a 4-methylbenzenesulfonyl (tosyl) tail. According to authoritative public databases, its computed properties include XLogP3 of 4.3 , a logP of 4.47 , and a topological polar surface area (tPSA) of 46 Ų at reference pH.

Molecular Formula C14H11ClF3NO2S
Molecular Weight 349.75
CAS No. 428470-14-8
Cat. No. B2804908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide
CAS428470-14-8
Molecular FormulaC14H11ClF3NO2S
Molecular Weight349.75
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
InChIInChI=1S/C14H11ClF3NO2S/c1-9-2-5-11(6-3-9)22(20,21)19-10-4-7-13(15)12(8-10)14(16,17)18/h2-8,19H,1H3
InChIKeyGTMWJIGXWBDCCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide (CAS 428470-14-8): Core Chemical Identity and Physicochemical Baseline


N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide (CAS 428470-14-8, molecular weight 349.8 g/mol) is a diaryl sulfonamide containing a 4-chloro-3-(trifluoromethyl)aniline head group and a 4-methylbenzenesulfonyl (tosyl) tail. According to authoritative public databases, its computed properties include XLogP3 of 4.3 [1], a logP of 4.47 [2], and a topological polar surface area (tPSA) of 46 Ų at reference pH [2]. It is classified as a research chemical building block with a typical commercial purity of 95% , and no biological activity is currently recorded in ChEMBL for this specific entity [2].

Why Generic Substitution of N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide (428470-14-8) Is Not a Straightforward Decision


The 4-methyl substituent on the sulfonyl aryl ring creates a structurally and electronically distinct entity that cannot be considered interchangeable with simpler benzenesulfonamide analogs. While the unsubstituted parent benzenesulfonamide (CAS 424815-61-2, MW 335.73, XLogP3 4.7 [1]) and the 4‑fluoro variant (CAS 91308‑60‑0, MW 353.72) share an identical aniline‑derived head group, the para‑tosyl group systematically shifts physicochemical properties including lipophilicity and hydrogen‑bond acceptor geometry. These variations carry direct repercussions for target‑binding complementarity, solubility behavior, metabolic vulnerability, and crystal packing, meaning that any structure–activity relationship (SAR) data generated for the parent or fluoro‑analog cannot be projected onto the tosyl derivative without experimental validation [2]. Furthermore, the 4‑chloro‑3‑(trifluoromethyl)phenyl motif is a documented pharmacophore fragment in clinical candidates, where subtle changes to the sulfonamide substituent have been shown to alter isoform selectivity, cellular permeability, and off‑target profiles [3]. In the absence of dedicated head‑to‑head profiling, substitution between these analogs risks introducing uncharacterized potency shifts or pharmacokinetic liabilities that undermine experimental reproducibility.

Quantitative Differentiation Evidence for N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide (428470-14-8) Versus Closest Structural Analogs


Evidence Gap Acknowledgment: No Direct Biological or Pharmacological Comparative Data Available from Permitted Sources

An exhaustive search of primary literature, patents, and authoritative databases [1][2] did not retrieve any study in which N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide was tested head‑to‑head against a closely related analog in a quantitative biological assay, binding experiment, or pharmacokinetic model. The ZINC database explicitly reports 'There is no known activity for this compound' [1], and PubChem's ChEMBL-linked data contains no bioactivity records [2]. Therefore, no quantitative differentiation evidence meeting the thresholds for 'Direct head‑to‑head comparison' or 'Cross‑study comparable' can be presented for biological endpoints. The evidence below relies on computed physicochemical comparisons and class‑level structural inferences, which should be considered low‑strength guidance for procurement decisions.

Research Chemical Building Block Assay Interference

Computed Lipophilicity Shift Versus Parent Benzenesulfonamide Analog

The 4‑methylbenzenesulfonamide target compound (MW 349.8) exhibits a computed XLogP3 of 4.3, compared to 4.7 for the unsubstituted phenyl analog N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide (CID 808168, MW 335.73, XLogP3 4.7) [1]. The ΔXLogP3 of 0.4 units represents a measurable shift in lipophilicity, attributable to the electron‑donating methyl substituent on the sulfonyl ring. This difference can influence compound distribution across a biological assay panel, impacting metrics such as membrane permeability, non‑specific protein binding, and assay interference potential [2]. Although both values lie within a comparable range, the directionally lower lipophilicity of the tosyl derivative may result in distinct solubility and off‑target binding profiles relative to the higher‑XLogP3 parent benzenesulfonamide.

Lipophilicity XLogP3 Molecular Descriptors

Distinct Sulfonamide NH-Acidity and Hydrogen-Bond Donor Capacity Inferred from Substituent Effects

The sulfonamide NH proton acidity is modulated by the para‑substituent on the sulfonyl ring. The electron‑donating 4‑methyl group in the target compound reduces the electron‑withdrawing character of the sulfonyl moiety relative to a 4‑hydrogen or 4‑halogen substituent, thereby altering the sulfonamide NH pKa and hydrogen‑bond donor strength. For class-level comparison, in 4‑substituted benzenesulfonamides, a methyl substituent (σₚ = −0.17) raises the NH pKa by approximately 0.3–0.5 units relative to the unsubstituted parent (σₚ = 0) [1]. This shift directly affects the ionization state at physiological pH and the geometry of hydrogen‑bonding interactions within enzyme active sites, potentially conferring different target engagement profiles compared to the non‑methylated or 4‑fluoro (σₚ = 0.06) analogs [2]. While no direct experimental pKa data is available for this specific compound, the substituent‑effect model provides a physically grounded rationale for differential behavior in biological systems.

Hydrogen Bond Donor Sulfonamide Acidity Bioisosterism

Research and Industrial Application Scenarios for N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide (428470-14-8) Based on Quantitative Evidence


SAR Probe Comparator in Sulfonamide-Based Medicinal Chemistry Programs

This compound serves as a matched molecular pair (MMP) comparator to the unsubstituted benzenesulfonamide (424815-61-2) in SAR campaigns exploring the effect of sulfonyl-ring para‑substituents on target potency, selectivity, and metabolic stability. Its computed ΔXLogP3 of 0.4 relative to the parent analog [1] and the predicted altered sulfonamide NH acidity (Δσₚ = 0.17) justify its inclusion as a distinct learning point in any benzenesulfonamide lead optimization series. Its use is recommended in parallel testing against the parent analog to dissect the physicochemical contribution of the tosyl group.

Scaffold for Late‑Stage Diversification in Fragment‑Based Drug Discovery

The 4‑chloro‑3‑(trifluoromethyl)phenyl fragment is a recognized privileged substructure in multiple kinase and HDAC inhibitor clinical candidates [1]. The tosyl‑protected aniline nitrogen in this compound provides a chemically tractable handle for N‑alkylation, N‑arylation, or deprotection‑re‑functionalization sequences, enabling the late‑stage introduction of diverse pharmacophore elements while preserving the key aniline head group. Researchers seeking a pre‑assembled aniline‑sulfonamide building block with documented structural alerts can prioritize this compound over the unprotected aniline or alternative heterocyclic cores.

Building Block for Sulfonamide‑Linked Chemical Biology Tool Compounds

The defined purity (95% minimum [1]), well‑characterized computed descriptors (tPSA 46 Ų, logP 4.47 [2]), and commercial availability from multiple reputable building‑block suppliers enable its use as a consistent starting material for the synthesis of chemical biology probes. Its tosyl group provides a steric and electronic environment distinct from that of the parent benzenesulfonamide or the 4‑fluoro analog, making it a suitable candidate for the generation of probe molecules where a lead‑like lipophilicity range (cLogP ~4.3) and hydrogen‑bond donor capacity must be strictly controlled to minimize non‑specific binding in cellular assays.

Quote Request

Request a Quote for N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.